![molecular formula C22H17ClN2O2S B12113552 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a 1,3-dioxolane ring, a benzothiazole moiety, and a chlorophenoxy group.
- The compound is effective against various fungal pathogens, making it valuable for crop protection.
Difenoconazole: is a fungicide and plant protection agent widely used in agriculture. It belongs to the class of fungicides.
Preparation Methods
Synthetic Routes: Difenoconazole can be synthesized through several routes. One common method involves the reaction of with .
Reaction Conditions: The synthesis typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: Industrial-scale production involves optimization of reaction parameters, purification, and formulation for commercial use.
Chemical Reactions Analysis
Reactions: Difenoconazole undergoes various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The main product is Difenoconazole itself, which exhibits potent antifungal activity.
Scientific Research Applications
Agriculture: Difenoconazole protects crops (e.g., cereals, fruits, vegetables) from fungal diseases.
Medicine: Research explores its potential as an antifungal drug for human health.
Environmental Science: Studies investigate its impact on ecosystems and soil health.
Mechanism of Action
- Difenoconazole inhibits fungal sterol biosynthesis by blocking the enzyme 14α-demethylase .
- This disruption leads to impaired cell membrane integrity, preventing fungal growth.
Comparison with Similar Compounds
Unique Features: Difenoconazole’s distinct structure combines the benzothiazole and dioxolane moieties.
Similar Compounds: Other triazole fungicides include , , and .
Remember, Difenoconazole plays a crucial role in protecting crops and contributes to sustainable agriculture
Properties
Molecular Formula |
C22H17ClN2O2S |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
XMAOQLGKPIMFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



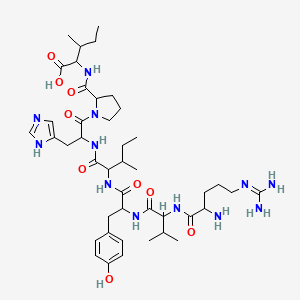
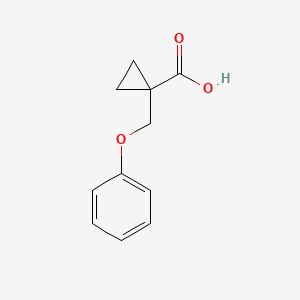
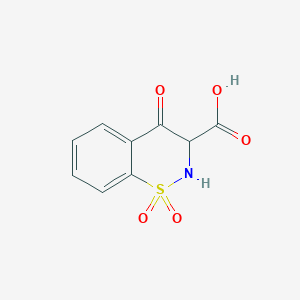
![1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]-8-methylidene-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12113511.png)
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

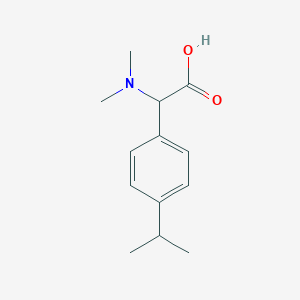
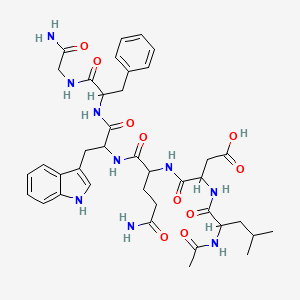
![5-butyl-1H-benzo[d]imidazole](/img/structure/B12113535.png)
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
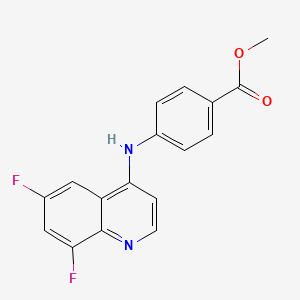
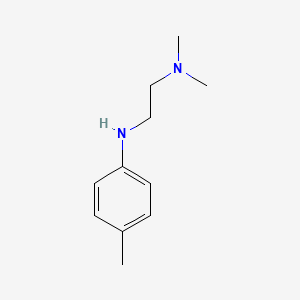
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
